1-Bromo-4-(1-methanesulfonylethenyl)benzene is an organic compound characterized by the presence of a bromine atom and a methanesulfonyl group attached to a benzene ring. This compound is significant in various chemical syntheses and applications, particularly in organic chemistry and medicinal chemistry.
The compound has the Chemical Abstracts Service (CAS) number 145166-15-0, which allows for its identification and sourcing in chemical databases. It is categorized under organic building blocks, specifically as a sulfoxide and a bromide, which are crucial for asymmetric synthesis and other chemical transformations .
1-Bromo-4-(1-methanesulfonylethenyl)benzene falls under the classification of aryl halides, specifically bromobenzenes. It is also classified as a sulfonyl compound due to the presence of the methanesulfonyl group, which contributes to its reactivity and utility in various chemical reactions.
The synthesis of 1-Bromo-4-(1-methanesulfonylethenyl)benzene can be achieved through several methods, typically involving the bromination of substituted benzene derivatives or the introduction of the methanesulfonyl group via electrophilic aromatic substitution.
Technical Details:
The molecular structure of 1-Bromo-4-(1-methanesulfonylethenyl)benzene features:
BrC1=CC=C(C=C1)C(=C)S(=O)(=O)C
.1-Bromo-4-(1-methanesulfonylethenyl)benzene can participate in several types of chemical reactions:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the bromine atom and the sulfonyl group, making it suitable for further functionalization in synthetic organic chemistry.
The mechanism of action for 1-Bromo-4-(1-methanesulfonylethenyl)benzene primarily involves its ability to act as an electrophile due to the presence of electron-withdrawing groups. The bromine atom enhances electrophilicity, facilitating nucleophilic attacks at various positions on the benzene ring.
In nucleophilic substitution reactions, the mechanism typically follows these steps:
1-Bromo-4-(1-methanesulfonylethenyl)benzene has several scientific applications:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly where complex organic molecules are required.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8